4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-1,3-thiazol-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S2/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXVXAZFEQFMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization of 4 4 Bromo 1,3 Thiazol 2 Yl Thiomorpholine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the specific electronic environment of each hydrogen atom in the molecule. For 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine, the spectrum would feature distinct signals corresponding to the thiazole (B1198619) proton and the eight protons of the thiomorpholine (B91149) ring.
Thiazole Proton: The lone proton on the 4-bromo-1,3-thiazole ring (H-5) is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the aromatic region, likely between 7.0 and 8.0 ppm, influenced by the electronegativity of the adjacent sulfur atom and the bromine atom at the C-4 position. For comparison, the thiazole proton in 2-bromo-4-phenyl-1,3-thiazole is observed as a singlet at 8.16 ppm. researchgate.net
Thiomorpholine Protons: The eight protons on the thiomorpholine ring are chemically equivalent in pairs and are expected to appear as two distinct multiplets or broad triplets. The four protons on the carbons adjacent to the nitrogen atom (-CH₂-N) would be deshielded and appear further downfield, typically in the range of 3.5–4.0 ppm. The four protons on the carbons adjacent to the sulfur atom (-CH₂-S) would appear more upfield, around 2.7–3.0 ppm. This pattern is consistent with data from analogous compounds like 4-(4-nitrophenyl)thiomorpholine (B1608610), which shows multiplets at 3.82 ppm (-CH₂-N) and 2.68 ppm (-CH₂-S). mdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound is expected to show five distinct signals: three for the thiazole ring and two for the thiomorpholine ring.
Thiazole Carbons: The C-2 carbon, bonded to two heteroatoms (N and S) and the thiomorpholine group, would be the most downfield signal, expected above 160 ppm. The C-4 carbon, bearing the bromine atom, would appear significantly upfield from C-2 but downfield of the C-5 carbon. The C-5 carbon, bonded to a hydrogen atom, would be the most upfield of the thiazole carbons.
Thiomorpholine Carbons: Based on data from related N-substituted thiomorpholines, the carbon atoms adjacent to the nitrogen (-CH₂-N) are expected to resonate around 50 ppm, while the carbons adjacent to the sulfur (-CH₂-S) would appear further upfield, around 26 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Thiazole H-5 | ~7.5 (s, 1H) | - |
| Thiazole C-2 | - | >160 |
| Thiazole C-4 | - | ~115-125 |
| Thiazole C-5 | - | ~110-120 |
| Thiomorpholine -CH₂-N | ~3.7 (m, 4H) | ~50 |
| Thiomorpholine -CH₂-S | ~2.8 (m, 4H) | ~26 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the thiazole and thiomorpholine moieties.
C-H Stretching: Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the thiomorpholine ring would be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1600–1450 cm⁻¹ region.
C-N and C-S Stretching: The C-N stretching vibration of the thiomorpholine ring typically appears in the 1100-1250 cm⁻¹ range. C-S stretching bands are generally weak and appear in the fingerprint region between 600 and 800 cm⁻¹.
C-Br Stretching: The carbon-bromine bond vibration is expected to produce a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3150 | C-H Stretch | Thiazole Ring |
| 2850-2960 | C-H Stretch | Thiomorpholine Ring |
| 1500-1600 | C=N Stretch | Thiazole Ring |
| 1400-1500 | C=C Stretch | Thiazole Ring |
| 1100-1250 | C-N Stretch | Thiomorpholine Ring |
| 600-800 | C-S Stretch | Thiomorpholine/Thiazole |
| 500-600 | C-Br Stretch | Bromo-Thiazole |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
Molecular Ion Peak: The key feature in the mass spectrum would be the molecular ion peak cluster. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity for the molecular ion: [M]⁺ at m/z 265 (containing ⁷⁹Br) and [M+2]⁺ at m/z 267 (containing ⁸¹Br).
Fragmentation Pattern: The molecule is expected to fragment in predictable ways under electron impact. Common fragmentation pathways would likely involve the cleavage of the bond between the thiazole and thiomorpholine rings. This would lead to characteristic fragments such as the 4-bromo-1,3-thiazol-2-yl cation and the thiomorpholine radical cation (m/z 103). nist.gov Further fragmentation of the thiomorpholine ring and the loss of the bromine atom from the thiazole fragment would also be expected.
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Predicted Fragment Ion | Notes |
| 265/267 | [C₇H₉BrN₂S₂]⁺ | Molecular ion peak ([M]⁺/[M+2]⁺) |
| 162/164 | [C₃HBrNS]⁺ | 4-Bromo-1,3-thiazole fragment |
| 103 | [C₄H₉NS]⁺ | Thiomorpholine fragment |
| 84 | [M - Br]⁺ | Loss of bromine atom from molecular ion |
Elemental Analysis for Empirical Formula Determination
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₇H₉BrN₂S₂), the theoretical elemental composition can be calculated precisely. Experimental results from a synthesized sample should align closely with these theoretical values.
Table 4: Elemental Analysis Data for C₇H₉BrN₂S₂
| Element | Calculated (%) | Found (Hypothetical) (%) |
| Carbon (C) | 31.70 | 31.68 |
| Hydrogen (H) | 3.42 | 3.45 |
| Bromine (Br) | 30.14 | 30.11 |
| Nitrogen (N) | 10.56 | 10.59 |
| Sulfur (S) | 24.18 | 24.17 |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for the title compound is not publicly available, its key structural features can be reliably predicted based on analogues such as 4-(4-nitrophenyl)thiomorpholine and 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. mdpi.comnih.govresearchgate.net
Thiazole Ring: The 1,3-thiazole ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems.
Thiomorpholine Ring Conformation: The six-membered thiomorpholine ring is predicted to adopt a stable low-energy chair conformation, which minimizes steric strain. mdpi.com
Intermolecular Interactions: In the solid state, the crystal packing would be influenced by weak intermolecular forces. Given the structure, potential interactions could include weak C-H···N or C-H···S hydrogen bonds and possibly Br···S halogen bonds, which could link molecules into chains or sheets. nih.govresearchgate.net
Table 5: Predicted Crystal Structure and Refinement Data (Based on Analogues)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 12-18 |
| β (°) | 90-100 |
| Z (molecules/unit cell) | 4 |
| Ring Conformations | Thiazole: Planar; Thiomorpholine: Chair |
Based on a comprehensive review of scientific literature, there is no specific research data available for the biological activities of the compound This compound corresponding to the detailed outline provided. Studies evaluating its cytotoxic effects on cancer cell lines, its mechanisms of antiproliferative action, its enzyme inhibition properties, or its antimicrobial efficacy have not been published in the available scientific literature.
Therefore, it is not possible to generate the requested article with detailed research findings and data tables while strictly adhering to the instruction of focusing solely on this specific compound. To provide an accurate and factual response, one can only report on the information that has been scientifically validated and published. Information on related thiazole derivatives or other structurally similar compounds would fall outside the explicit scope of the user's request.
Investigation of Biological Activities and Molecular Interactions
Efficacy in Antimicrobial Research
Molecular Targets of Antimicrobial Action (e.g., DNA Gyrase Inhibition)
No specific studies investigating the molecular targets of antimicrobial action for 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine, including its potential inhibitory effects on DNA gyrase, are available in the reviewed literature. While other thiazole-containing compounds have been explored as potential DNA gyrase inhibitors, this specific activity has not been documented for this compound.
Modulation of Metabolic Pathways and Biochemical Processes
Hypolipidemic Effects and Inhibition of Lipid Peroxidation in Biological Systems
There is no specific research available that details the hypolipidemic effects or the inhibition of lipid peroxidation by this compound. Studies on a series of thiomorpholine (B91149) derivatives have indicated that this class of compounds can possess hypolipidemic and antioxidant properties, with some analogues showing an ability to inhibit lipid peroxidation and lower plasma lipid levels. nih.govresearchgate.netscilit.com However, these findings have not been specifically attributed to this compound.
Investigation of Antidiabetic Potential (e.g., DYRK1A Enzyme Activity Inhibition)
The potential of this compound as an antidiabetic agent, specifically through the inhibition of the DYRK1A enzyme, has not been reported in the scientific literature. Research into DYRK1A inhibitors has identified other classes of heterocyclic compounds, but data directly linking this compound to this enzymatic target is not available. mdpi.com
Evaluation of Antioxidant Capacity
Free Radical Scavenging Assays
No studies utilizing free radical scavenging assays, such as DPPH or ABTS, to evaluate the antioxidant capacity of this compound have been published. While the thiazole (B1198619) and thiomorpholine scaffolds are present in various compounds tested for antioxidant activity, specific assay results for this compound are absent from the literature. researchgate.netnih.gov
Assessment of Cellular Oxidative Stress Reduction
There is currently no available research that assesses the capacity of this compound to reduce cellular oxidative stress.
Studies on Anti-inflammatory Responses
Extensive searches of scientific literature and databases did not yield specific studies investigating the anti-inflammatory responses of the compound this compound. As a result, there are no detailed research findings or data tables to report for this specific molecule.
However, the structural motifs present in this compound, namely the thiazole ring, are subjects of considerable interest in medicinal chemistry for the development of new anti-inflammatory agents. researchgate.netfabad.org.tr The thiazole nucleus is a core component of various synthetic compounds that have demonstrated a range of biological activities, including anti-inflammatory properties. wisdomlib.orginformahealthcare.com
Research into thiazole derivatives has revealed their potential to modulate key pathways involved in the inflammatory process. researchgate.net A significant area of investigation has been their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. researchgate.netnih.gov Both selective and non-selective inhibition of COX isoforms, COX-1 and COX-2, has been reported for various thiazole-containing compounds. nih.govmetu.edu.tr For instance, some 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov
Furthermore, the lipoxygenase (LOX) pathway, another critical route in the generation of inflammatory mediators, has also been a target for thiazole-based compounds. researchgate.netnih.gov Dual inhibitors of both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory action with potentially fewer side effects. tandfonline.com Structure-activity relationship (SAR) studies on various series of thiazole derivatives have provided insights into the structural features that influence their inhibitory potency and selectivity against these enzymes. tandfonline.com For example, substitutions on the thiazole ring have been shown to significantly impact the anti-inflammatory activity. tandfonline.com
While the anti-inflammatory potential of the thiazole scaffold is well-documented, it is crucial to emphasize that the biological activity of any compound is highly specific to its unique chemical structure. Therefore, without direct experimental evaluation, the anti-inflammatory properties of this compound remain undetermined. The presence of the thiomorpholine moiety and the bromo-substitution on the thiazole ring would undoubtedly influence its physicochemical properties and its interaction with biological targets, making it a candidate for future investigation in the field of anti-inflammatory drug discovery.
The following table provides a general overview of the types of anti-inflammatory activities observed in various thiazole derivatives, as reported in the scientific literature, to provide context for the potential areas of investigation for this compound.
| Thiazole Derivative Class | Observed Anti-inflammatory Activity | Potential Mechanism of Action |
| 5,6-Diarylimidazo[2,1-b]thiazoles | Potent and selective COX-2 inhibition. nih.gov | Inhibition of prostaglandin (B15479496) synthesis. |
| Thymol-3,4-disubstituted thiazoles | Dual COX-2/5-LOX inhibition. tandfonline.com | Inhibition of prostaglandin and leukotriene synthesis. |
| Thiazole carboxamides | COX-1 and COX-2 inhibition. metu.edu.tracs.org | Inhibition of prostaglandin synthesis. |
| 2-Morpholino-thiazol-5-yl methanones | COX-2 inhibition. researchgate.net | Inhibition of prostaglandin synthesis. |
| Thiazole-based chalcones | Reduction of carrageenan-induced paw edema. nih.gov | Modulation of inflammatory pathways. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Key Pharmacophoric Elements within the Thiazole-Thiomorpholine Scaffold
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. For the thiazole-thiomorpholine scaffold, both heterocyclic rings are considered indispensable pharmacophoric elements that contribute to its diverse physiological effects. jchemrev.comresearchgate.net
The Thiazole (B1198619) Ring: The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. spast.org It is a privileged pharmacophore found in numerous FDA-approved drugs and is known to be a versatile building block for molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netspast.orgnih.gov The arrangement of heteroatoms in the thiazole ring allows for various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. The reactivity and basicity of the ring can be modulated by substituents at the C-2, C-4, and C-5 positions. globalresearchonline.net
The Thiomorpholine (B91149) Ring: Thiomorpholine, a saturated six-membered ring with sulfur and nitrogen atoms, is a thio-analogue of morpholine (B109124). jchemrev.comresearchgate.net This scaffold is also a key component in many bioactive molecules. jchemrev.com The thiomorpholine moiety often improves the pharmacokinetic profile of a compound due to its favorable properties, such as water solubility and metabolic stability. Its non-aromatic, flexible nature allows it to adopt conformations that can fit into the binding pockets of various enzymes and receptors. researchgate.net
The combination of the aromatic, electron-rich thiazole ring with the flexible, saturated thiomorpholine ring creates a hybrid scaffold with a unique electronic and steric profile, enabling interactions with a broad range of biological targets. jchemrev.comresearchgate.net
Impact of Substituents at Varying Positions on Biological Efficacy and Selectivity
The biological activity and selectivity of the thiazole-thiomorpholine scaffold are highly dependent on the nature and position of its substituents. jchemrev.com Research on various derivatives has shown that even minor modifications can lead to significant changes in potency and target specificity.
The bromine atom at the 4-position of the thiazole ring in "4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine" is a key substituent. Halogens, being electron-withdrawing and hydrophobic, can significantly enhance interactions with microbial or cancer cell targets. nih.gov They can increase the electrophilicity of the molecule, potentially facilitating stronger bonds with enzyme active sites, and their hydrophobicity can improve penetration through cell membranes. nih.gov
In a study on a series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives, researchers investigated their anticancer activity against the A549 human lung carcinoma cell line. The results highlighted the impact of substituents on the phenyl ring attached to the thiazole moiety.
Table 1: In Vitro Anticancer Activity of Thiazole-Thiomorpholine Derivatives
| Compound | Substituent (R) on Phenyl Ring | IC₅₀ (µM) against A549 cells |
|---|---|---|
| 3a | 4-H | 11.21 |
| 3b | 4-F | 10.36 |
| 3c | 4-Cl | 8.45 |
| 3d | 4-Br | 6.91 |
| 3e | 4-NO₂ | 4.03 |
| 3f | 4-CH₃ | 3.72 |
| Cisplatin (B142131) (Reference) | - | 14.30 |
Data sourced from a study on novel thiazole-thiomorpholine derivatives. researchgate.net
The structure-activity relationship analysis from this study revealed that:
Electron-withdrawing groups (F, Cl, Br, NO₂) at the para-position of the phenyl ring generally increased the anticancer activity compared to the unsubstituted compound (3a). researchgate.net The potency increased in the order H < F < Cl < Br < NO₂.
The most potent compound in the series was 3f , which has an electron-donating methyl group (4-CH₃). researchgate.net This suggests that both electronic and steric factors play a complex role in the interaction with the biological target.
All tested compounds showed better inhibitory activity against A549 cells than the reference drug cisplatin and displayed high selectivity towards the cancer cell line over a healthy cell line. researchgate.net
General SAR findings from other thiazole derivatives support these observations, indicating that the strategic placement of different functional groups is a key tool for modulating biological activity.
Table 2: General Influence of Substituent Type on Biological Activity of Thiazole Scaffolds
| Substituent Type | Examples | Often Associated Biological Activity | Potential Rationale |
|---|---|---|---|
| Electron-Withdrawing Groups | -NO₂, -Cl, -Br, -F | Antimicrobial, Anticancer nih.govnih.gov | Increases electrophilicity, enhances binding interactions, and improves cell membrane penetration. nih.gov |
| Electron-Donating Groups | -CH₃, -OCH₃ | Antioxidant, Anticancer researchgate.netnih.govnih.gov | Enhances radical scavenging abilities or provides favorable steric/electronic interactions at the active site. researchgate.netnih.gov |
Conformational Analysis and Preferred Conformations for Biological Interactions
The three-dimensional conformation of "this compound" is critical for its interaction with biological targets. Conformational analysis helps determine the molecule's preferred shape and flexibility.
While specific crystallographic data for the exact title compound is not widely available, studies on closely related analogues provide significant insights. For instance, X-ray crystallography of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, a morpholine analogue, reveals key conformational features that are likely to be shared. researchgate.netnih.gov
Thiomorpholine Ring Conformation: Saturated six-membered heterocyclic rings like thiomorpholine typically adopt a stable, low-energy chair conformation . researchgate.net This conformation minimizes steric strain and is the preferred state for the ring system.
Intermolecular Interactions: The bromine atom can participate in short intermolecular interactions. In the morpholine analogue, a short Br⋯O interaction of 3.1338 Å was observed. researchgate.netnih.gov Such halogen bonds can play a crucial role in the binding of the molecule to its biological target, providing additional stability and specificity to the interaction. The ability of the thiazole nitrogen to act as a hydrogen bond acceptor is another critical feature for biological interactions. researchgate.net
The preferred biological conformation of "this compound" is therefore likely a combination of a stable chair conformation for the thiomorpholine ring and a specific spatial orientation of the 4-bromothiazole (B1332970) moiety, influenced by potential steric hindrance and intermolecular bonding opportunities within the target's active site.
Computational Chemistry and Cheminformatics Applications
Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction and Mode of Interaction
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. For 4-(4-bromo-1,3-thiazol-2-yl)thiomorpholine, this process would involve preparing its 3D structure and docking it into the active site of a biologically relevant protein target.
The simulation predicts the binding affinity, typically expressed as a docking score in kcal/mol, and elucidates the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom)—that stabilize the ligand-receptor complex. For example, studies on other brominated thiazole (B1198619) derivatives often investigate their binding modes with enzymes like kinases or proteases, where the thiazole ring might engage in π-π stacking and the bromine atom could form halogen bonds with backbone carbonyls. nih.gov
Table 1: Representative Molecular Docking Parameters for a Hypothetical Target
| Parameter | Description | Hypothetical Value for this compound |
|---|---|---|
| Target Protein | The biological macromolecule of interest (e.g., a kinase, protease). | Not Available |
| Docking Score | Estimated binding free energy (kcal/mol). | Not Available |
| Key Interactions | Predicted hydrogen bonds, hydrophobic contacts, halogen bonds. | Not Available |
| Interacting Residues | Specific amino acids in the receptor's active site. | Not Available |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. For this compound, DFT would be used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions that are crucial for molecular interactions with a receptor. ekb.eg
Table 2: Key Electronic Properties Calculated via DFT
| Property | Description | Hypothetical Value for this compound |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital (eV). | Not Available |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital (eV). | Not Available |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO (eV). | Not Available |
| Chemical Hardness | Resistance to change in electron distribution. | Not Available |
| Electronegativity | The power of an atom to attract electrons to itself. | Not Available |
Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. An MD simulation would track the atomic movements of this compound and its target protein, providing insights into the complex's conformational dynamics and the persistence of key binding interactions.
Analyses such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are used to evaluate the stability of the system. A stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests a stable binding mode. nih.gov
Cheminformatics Approaches for Virtual Screening and Lead Optimization
Cheminformatics leverages computational methods to analyze large chemical datasets. If this compound were identified as a hit compound, cheminformatics tools would be used for lead optimization. This involves searching databases for structurally similar compounds with potentially improved activity or properties. austinpublishinggroup.comresearchgate.net
Virtual screening campaigns can be conducted using the structure of this compound as a query to find analogs. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could also be developed to guide the design of new, more potent derivatives.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. amazonaws.commspsss.org.ua
For this compound, these predictions would help evaluate its drug-likeness based on established criteria like Lipinski's Rule of Five. This early assessment helps to identify potential liabilities and guide chemical modifications to improve its pharmacokinetic profile. mspsss.org.ua
Table 3: Predicted ADME Properties for Drug-Likeness Evaluation
| ADME Property | Description | Predicted Status for this compound |
|---|---|---|
| Molecular Weight | Mass of the molecule ( g/mol ). | Not Available |
| LogP | Octanol-water partition coefficient, indicating lipophilicity. | Not Available |
| Hydrogen Bond Donors | Number of donor atoms (e.g., OH, NH). | Not Available |
| Hydrogen Bond Acceptors | Number of acceptor atoms (e.g., O, N). | Not Available |
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | Not Available |
| GI Absorption | Predicted absorption from the gastrointestinal tract. | Not Available |
| BBB Permeability | Predicted ability to cross the blood-brain barrier. | Not Available |
Future Research Perspectives and Unaddressed Scientific Inquiries
Exploration of Novel Biological Targets and Disease Indications
The thiazole (B1198619) core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netuvic.ca Thiazole derivatives have been investigated for their potential to inhibit a variety of biological targets, including enzymes like PI3K/mTOR and tyrosine kinases, which are crucial in cancer progression. nih.govnih.gov Furthermore, some thiazole-containing compounds have shown promise as inhibitors of cancer cell migration and invasion, suggesting their potential in targeting metastasis. nih.govacs.org
Future research should aim to expand the scope of biological targets for thiazole-thiomorpholine compounds. High-throughput screening of 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine and its derivatives against a diverse panel of enzymes, receptors, and ion channels could uncover novel therapeutic applications. Investigating the potential of these compounds in less explored areas, such as neurodegenerative diseases, metabolic disorders, and viral infections, could lead to breakthroughs in treating these challenging conditions. nih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for enhanced potency and selectivity against newly identified targets. nih.gov
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
The development of stereochemically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. While general methods for the asymmetric synthesis of thiazolines and the stereoselective functionalization of the thiazole ring have been reported, specific protocols for compounds like this compound are not yet established. nih.govnih.govacs.org
Future efforts in this area should focus on the development of novel chiral catalysts and auxiliaries to control the stereochemistry during the synthesis of thiazole-thiomorpholine derivatives. uvic.cascielo.org.mx The exploration of stereoselective C-H functionalization techniques could provide efficient pathways to introduce new chiral centers onto the thiazole or thiomorpholine (B91149) rings, allowing for the creation of a diverse library of stereoisomers for biological evaluation. acs.orgrsc.orgnih.gov The ability to synthesize and test individual enantiomers will be critical in elucidating their specific interactions with biological targets and in developing safer and more effective therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. acs.org These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules, thereby reducing the time and cost associated with traditional drug development pipelines. nih.govuminho.ptresearchgate.net
For the de novo design of next-generation thiazole-thiomorpholine based compounds, AI and ML algorithms can be employed to generate novel molecular structures with desired pharmacological profiles. researchgate.net These models can learn from existing data on thiazole derivatives to predict their activity against specific biological targets. researchgate.net Furthermore, machine learning can be utilized to optimize reaction conditions for the synthesis of these compounds, improving yields and reducing waste. beilstein-journals.orgmdpi.com The synergy between computational prediction and experimental validation will be instrumental in the rapid identification and development of new therapeutic agents.
Challenges and Opportunities in the Development of Next-Generation Thiazole-Thiomorpholine Based Compounds
The development of new therapeutic agents is a complex process fraught with challenges, including issues of target specificity, drug resistance, and unfavorable pharmacokinetic properties. acs.orgresearchgate.net While the thiazole scaffold is a component of many successful drugs, the development of new thiazole-based therapies requires careful consideration of these potential hurdles. mdpi.com
A significant challenge lies in achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. nih.gov The emergence of drug resistance is another major concern, necessitating the design of compounds that can overcome existing resistance mechanisms or act on novel targets. researchgate.net
Despite these challenges, the unique structural features of the thiazole-thiomorpholine scaffold offer numerous opportunities. The versatility of this chemical framework allows for extensive structural modifications to fine-tune the pharmacological properties of the resulting compounds. researchgate.netglobalresearchonline.net The development of hybrid molecules that combine the thiazole-thiomorpholine core with other pharmacophores could lead to multi-target drugs with enhanced efficacy. acs.org Furthermore, the application of green chemistry principles in the synthesis of these compounds can contribute to more sustainable and environmentally friendly drug manufacturing processes. researchgate.net Addressing these challenges and capitalizing on these opportunities will be key to unlocking the full therapeutic potential of next-generation thiazole-thiomorpholine based compounds.
Q & A
Q. What are the common synthetic routes for 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine, and how can its structure be confirmed post-synthesis?
- Methodological Answer : A typical synthesis involves coupling brominated thiazole intermediates with thiomorpholine derivatives. For example, bromination of 2-amino-4-phenylthiazole using CuBr and n-butyl nitrite in acetonitrile at 333 K yields bromothiazole precursors, which can be further functionalized . Post-synthesis, structural confirmation requires multi-technique validation:
- IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹).
- NMR (¹H and ¹³C) to verify aromatic proton environments and substitution patterns.
- Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
Cross-referencing with synthetic intermediates (e.g., analogs in ) ensures accuracy .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods to minimize inhalation exposure.
- Personal protective equipment (PPE) :
- NIOSH-approved respirators or EN 166-compliant face shields for eye/face protection.
- Nitrile gloves inspected for integrity before use; avoid skin contact with outer glove surfaces.
- Environmental controls : Store in airtight containers under inert conditions to prevent degradation. Refer to safety protocols in and for detailed exposure controls .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound synthesis, particularly in bromination steps?
- Methodological Answer : Bromination efficiency depends on:
- Reagent stoichiometry : A 1.6:1 molar ratio of CuBr to substrate improves bromine incorporation (e.g., as in ) .
- Reaction temperature : Heating to 333 K accelerates reaction completion (15 minutes vs. hours at lower temperatures).
- Purification : Silica gel chromatography with heptane/ethyl acetate (70:3) removes unreacted precursors, while slow crystallization from hexane enhances purity .
Q. What strategies are effective in resolving conflicting spectroscopic data during the characterization of thiomorpholine derivatives?
- Methodological Answer :
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in thiomorpholine).
- Comparative analysis : Reference spectral databases of structurally related compounds (e.g., ’s analogs) to identify discrepancies caused by substituent effects .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Model the electrophilicity of the bromothiazole moiety using Fukui indices to predict sites for nucleophilic attack.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in ) to guide functionalization for enhanced activity.
- Solvent effects : Use COSMO-RS models to optimize reaction conditions by predicting solubility and solvation energies .
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include:
- Twinned crystals : Use SHELXL’s TWIN command to refine overlapping lattices.
- Disorder : Apply PART instructions to model disordered bromine or thiomorpholine rings.
- High-resolution data : SHELXL’s restraints (e.g., SIMU, DELU) stabilize refinement of thermal parameters. Refer to for best practices in handling small-molecule crystallography with SHELX .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points for thiomorpholine derivatives?
- Methodological Answer :
- Purity assessment : Repeat DSC/TGA analysis after recrystallization (e.g., hexane/ethyl acetate) to rule out impurities.
- Polymorphism screening : Use solvent-drop grinding to identify alternative crystalline forms.
- Computational validation : Compare experimental data with predicted melting points via COSMOquick or analogous tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
